molecular formula C11H16N2O B8631063 N-tert.-butyl-6-methyl-nicotinamide

N-tert.-butyl-6-methyl-nicotinamide

Cat. No.: B8631063
M. Wt: 192.26 g/mol
InChI Key: OUOGJYJUEDTLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert.-butyl-6-methyl-nicotinamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-tert-butyl-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-8-5-6-9(7-12-8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

OUOGJYJUEDTLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.5 ml (40 mMol) Oxalylchloride and 57.4 pl (0.74 mMol) DMF were added to a suspension of 5.0 g (36.5 mMol) 6-methyl-nicotinic acid in 25 ml toluene and the system was heated to 40° C. for one hour. After diluting with 20 ml toluene and cooling to 0° C., 11.5 ml (109 mMol) tert.-butylamine were slowly added. After 30 minutes stirring at room temperature, 25 ml aqueous NaOH 2N were added and stirring pursued for 30 minutes. The phases were separated and the aqueous phase was extracted with toluene. The combined organic extracts were washed with water and brine, dried (Na2SO4) and concentrated. The residue was purified by flash chromatography (eluent: ethyl acetate/n-heptan 1:1) to yield 5.4 g (77%) N-tert.-butyl-6-methyl-nicotinamide as a light beige solid of m.p.=103.5-104.8° C.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.74 mmol
Type
catalyst
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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